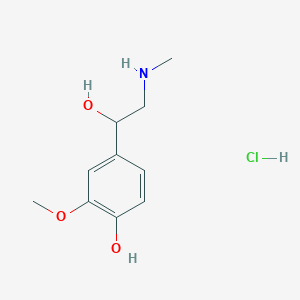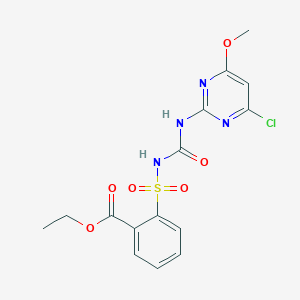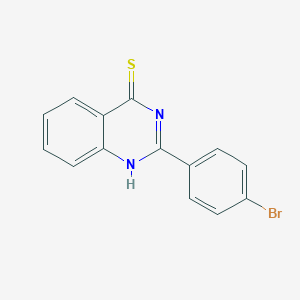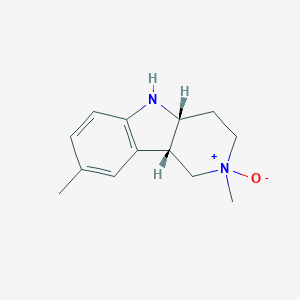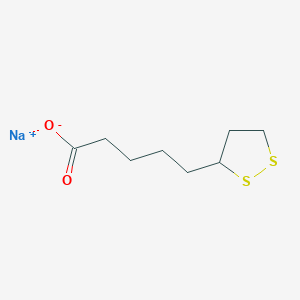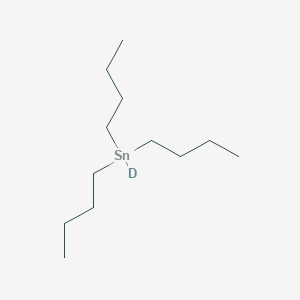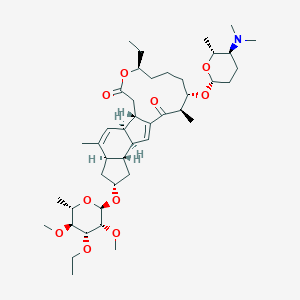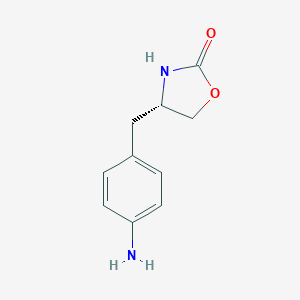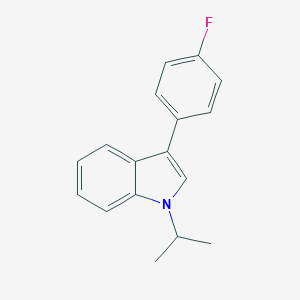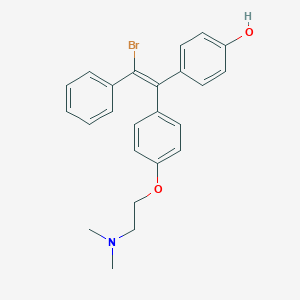
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol, also known as BKM120, is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a critical role in cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in a wide range of human diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has shown promising results in preclinical models of cancer and is currently being evaluated in clinical trials.
Mécanisme D'action
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol inhibits class I PI3Ks, which are divided into three subtypes: PI3Kα, PI3Kβ, and PI3Kδ. These enzymes are involved in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways, such as AKT and mTOR. By inhibiting PI3Ks, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol reduces the levels of PIP3, leading to downstream inhibition of AKT and mTOR signaling. This results in decreased cell growth, proliferation, and survival.
Effets Biochimiques Et Physiologiques
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to modulate the immune system, leading to enhanced antitumor immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, which allows for the specific targeting of this pathway. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to have favorable pharmacokinetic properties, which allows for in vivo studies. However, there are some limitations to the use of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol in research. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have toxicity in some animal models, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. One area of interest is the development of combination therapies that include (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to enhance the efficacy of other anticancer agents, and there is potential for synergistic effects with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. PI3K pathway activation is a common feature of many cancers, but not all tumors respond to PI3K inhibition. The identification of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol may allow for more personalized treatment approaches. Finally, there is interest in the development of next-generation PI3K inhibitors that have improved selectivity and reduced toxicity compared to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
Méthodes De Synthèse
The synthesis of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-bromo-2-fluoroaniline with 4-(2-(dimethylamino)ethoxy)benzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium triacetoxyborohydride. The resulting amine is then coupled with 4-hydroxyphenylacetic acid to form the target compound, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
Applications De Recherche Scientifique
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Propriétés
Numéro CAS |
106692-19-7 |
|---|---|
Nom du produit |
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol |
Formule moléculaire |
C24H24BrNO2 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+ |
Clé InChI |
QFLAMGKKUHSRDG-WCWDXBQESA-N |
SMILES isomérique |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
Synonymes |
(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene (1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer DMAEPBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
